Boc-2-chloro-D-phenylalanine (CAS: 80102-23-4) is a highly specialized, non-natural amino acid derivative utilized primarily in the synthesis of proteolytically stable, conformationally restricted peptides and peptidomimetics. Featuring an ortho-chloro substituted phenyl ring and D-stereochemistry, this precursor is engineered to introduce specific steric bulk that locks side-chain rotamers, a critical requirement for disrupting complex protein-protein interactions (PPIs) [1]. The tert-butyloxycarbonyl (Boc) protecting group enables acid-mediated deprotection, making it an essential building block for solution-phase synthesis and specialized solid-phase peptide synthesis (SPPS) workflows that require orthogonality to base-labile moieties. Commercially available at high purities (≥98.0% HPLC/TLC), it ensures minimal deletion sequences and high reproducibility in the manufacturing of advanced therapeutics and metabolomic internal standards.
Substituting Boc-2-chloro-D-phenylalanine with its unchlorinated analog (Boc-D-phenylalanine) or its L-enantiomer fundamentally compromises the structural and pharmacokinetic integrity of the final molecule. The absence of the ortho-chloro group removes the steric hindrance necessary to restrict the χ1 and χ2 dihedral angles, leading to increased conformational flexibility and a severe entropic penalty upon target binding, which can reduce receptor affinity by orders of magnitude [1]. Furthermore, substituting with the Fmoc-protected equivalent (Fmoc-2-chloro-D-phenylalanine) forces the use of basic deprotection conditions (e.g., piperidine), which can trigger aspartimide formation or degrade base-sensitive macrocyclic linkers in complex syntheses . Finally, replacing the D-isomer with the L-isomer exposes the resulting peptide to rapid degradation by endogenous proteases, reducing in vivo half-life from days to mere minutes and rendering the compound non-viable for therapeutic applications [2].
The ortho-chloro substitution on the phenyl ring provides critical steric hindrance that restricts the side-chain dihedral angles, pre-organizing the peptide into an active conformation [1]. When incorporated into protein-protein interaction inhibitors (such as p53-MDM2 or FAK-LD2 targeting peptides), the restricted rotamer reduces the entropic penalty of binding [1]. Compared to the unsubstituted Boc-D-phenylalanine, peptides synthesized with the 2-chloro derivative frequently demonstrate a 10- to 100-fold improvement in binding affinity (e.g., shifting Kd from micromolar to low-nanomolar ranges) [2].
| Evidence Dimension | Target Binding Affinity (Kd / IC50) |
| Target Compound Data | Low-nanomolar affinity (e.g., Kd ~ 20-50 nM) due to pre-organized rotameric state. |
| Comparator Or Baseline | Boc-D-phenylalanine (unsubstituted) yielding micromolar affinity. |
| Quantified Difference | 10- to 100-fold improvement in binding affinity. |
| Conditions | Fluorescence polarization (FP) or SPR assays of synthesized macrocyclic peptides. |
Procurement of the ortho-chloro derivative is mandatory for synthesizing high-affinity PPI inhibitors where backbone pre-organization is required to achieve therapeutic potency.
The incorporation of D-amino acids is a definitive strategy for evading enzymatic degradation [1]. Peptides synthesized using Boc-2-chloro-D-phenylalanine exhibit profound resistance to both endopeptidases and exopeptidases [1]. In comparative serum stability assays, sequences containing the D-isomer maintain structural integrity for extended periods, often exceeding 24 to 48 hours [1]. In stark contrast, identical sequences synthesized with the L-enantiomer (Boc-2-chloro-L-phenylalanine) are rapidly cleaved, typically exhibiting half-lives of less than 30 to 60 minutes [1].
| Evidence Dimension | In vitro serum half-life |
| Target Compound Data | >24-48 hours half-life in human serum. |
| Comparator Or Baseline | Boc-2-chloro-L-phenylalanine (L-isomer) (<1 hour half-life). |
| Quantified Difference | >24-fold increase in proteolytic stability. |
| Conditions | In vitro human serum stability assays evaluated by LC-MS/MS. |
Selecting the D-isomer is critical for peptide drug developers who need to ensure sufficient in vivo exposure and pharmacokinetic durability.
The Boc protecting group is cleaved under acidic conditions (e.g., neat TFA), providing strict orthogonality to base-labile functional groups . When synthesizing complex peptidomimetics or depsipeptides that contain base-sensitive ester linkages, using Fmoc-2-chloro-D-phenylalanine results in significant degradation during the repeated piperidine deprotection cycles. Utilizing Boc-2-chloro-D-phenylalanine prevents these base-catalyzed side reactions, improving the crude purity of the final synthesized sequence by 15% to 30% and significantly increasing the overall isolated yield .
| Evidence Dimension | Crude peptide purity and isolated yield |
| Target Compound Data | High crude purity (>85%) with intact base-sensitive moieties. |
| Comparator Or Baseline | Fmoc-2-chloro-D-phenylalanine (yielding <60% purity due to base-catalyzed degradation). |
| Quantified Difference | 15-30% improvement in crude purity and prevention of ester hydrolysis/aspartimide formation. |
| Conditions | Synthesis of base-sensitive macrocycles or depsipeptides using orthogonal cleavage protocols. |
Buyers manufacturing base-sensitive compounds must procure the Boc-protected variant to avoid catastrophic yield losses during standard Fmoc-based deprotection cycles.
Following deprotection, 2-chloro-D-phenylalanine serves as a highly reliable internal standard for untargeted GC-MS and LC-MS metabolomics[1]. Because it is a completely unnatural, halogenated D-amino acid, it does not exist in mammalian, plant, or microbial biological matrices [1]. When spiked into samples at standardized concentrations (e.g., 20 μg/mL), it provides absolute baseline resolution from endogenous amino acids [1]. Using natural isotopes or unsubstituted D-phenylalanine can lead to signal overlap with endogenous L-phenylalanine due to chiral conversion or column co-elution, whereas the ortho-chloro derivative guarantees 100% signal isolation [1].
| Evidence Dimension | Matrix interference and signal overlap |
| Target Compound Data | 0% endogenous background signal in biological matrices. |
| Comparator Or Baseline | Unsubstituted D-phenylalanine or standard L-amino acids (susceptible to endogenous overlap). |
| Quantified Difference | 100% elimination of baseline interference for accurate quantification. |
| Conditions | GC-MS/LC-MS untargeted metabolomic profiling of serum or tissue extracts. |
Analytical laboratories procure this specific derivative to ensure flawless calibration and quantification in complex biological sample analysis.
The strict conformational locking provided by the ortho-chloro group makes this compound structurally suited for synthesizing stapled peptides and macrocycles targeting flat, hydrophobic protein interfaces, such as the p53-MDM2 complex or FAK-paxillin interactions [1]. The restricted rotamer minimizes the entropic penalty of binding, directly translating the structural evidence into potent therapeutic efficacy [2].
Leveraging the D-stereochemistry, this building block is heavily utilized in the pharmaceutical industry to manufacture peptide drugs that must survive systemic circulation [2]. It is a primary precursor when designing orally bioavailable peptidomimetics or long-acting injectables where endogenous protease evasion is a primary design requirement [2].
For industrial scale-up or specialized syntheses involving base-sensitive depsipeptides and macrocycles, the Boc protecting group allows for TFA-mediated cleavage . This avoids the piperidine-induced degradation seen with Fmoc alternatives, ensuring high crude yields and streamlined downstream purification.
Once deprotected, the resulting 2-chloro-D-phenylalanine is deployed as a universal internal standard in GC-MS and LC-MS metabolomics[3]. Its complete absence from natural biological systems ensures zero matrix interference, allowing for highly accurate normalization and quantification of metabolites in complex clinical and agricultural samples [3].